molecular formula C21H21N3O5S B3313323 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946358-17-4

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3313323
CAS No.: 946358-17-4
M. Wt: 427.5 g/mol
InChI Key: DALHCBXTNNPKSW-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a structurally complex small molecule featuring a 3,5-dimethoxy-substituted benzamide core linked to a 1,3-thiazole ring.

Synthesis of such compounds typically involves coupling reactions between acyl chlorides (e.g., 3,5-dimethoxybenzoyl chloride) and amine-functionalized heterocycles, as demonstrated in for a related pyrimidine derivative .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-16-6-4-14(5-7-16)22-19(25)10-15-12-30-21(23-15)24-20(26)13-8-17(28-2)11-18(9-13)29-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALHCBXTNNPKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoic acid with 4-methoxyphenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the coupling of this intermediate with a suitable amine to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzamide can produce amines.

Scientific Research Applications

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight Reported Activity/Properties References
Target Compound Benzamide + 1,3-thiazole 3,5-Dimethoxy; (4-methoxyphenyl)carbamoylmethyl Not reported Inferred kinase/modulation potential
BI87685 () Benzamide + 1,3-thiazole 3,5-Dimethoxy; (pyridin-3-ylmethyl)carbamoylmethyl 412.46 g/mol Not specified
Compound 22b () Benzamide + pyrimidine 3,5-Dimethoxy; 4-methoxyphenylpyrimidin-5-amine Not reported Synthetic intermediate
LMM5 () Benzamide + 1,3,4-oxadiazole 4-[Benzyl(methyl)sulfamoyl]; 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole Not reported Antifungal (C. albicans)
(I) () 1,3,4-Thiadiazole 3,5-Dimethylphenyl; 4-(methylsulfanyl)benzylidene Not reported Insecticidal, fungicidal

Key Observations:

Pyrimidine derivatives (e.g., compound 22b, ) exhibit planar geometries suitable for intercalation or enzyme active-site interactions .

Substituent Effects :

  • Methoxy Groups : The 3,5-dimethoxy motif in the target compound and BI87685 enhances solubility and steric bulk compared to methyl or halogen substituents in other analogs (e.g., LMM11 in ) .
  • Carbamoyl Linkers : The (4-methoxyphenyl)carbamoylmethyl group in the target compound may improve metabolic stability relative to the pyridinylmethyl group in BI87685, which could influence bioavailability .

Key Observations:

  • The target compound’s synthesis likely parallels methods for BI87685 () and compound 22b (), involving sequential coupling of acyl chlorides with functionalized amines .
  • IR spectra of related compounds (e.g., 1668 cm⁻¹ for C=O in ) align with expected benzamide carbonyl stretches in the target compound .

Biological Activity

The compound 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzamide core : Provides a scaffold for biological activity.
  • Thiazole ring : Contributes to its interaction with biological targets.
  • Methoxy groups : Enhance lipophilicity and may influence biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives, including those with thiazole moieties. The compound has shown promising results as an entry inhibitor against viruses such as Ebola and Marburg. In particular:

  • Ebola Virus Inhibition : Compounds similar to the target molecule have demonstrated EC50 values below 1 μM, indicating potent antiviral activity .
  • Mechanism of Action : These compounds may inhibit viral entry by interfering with glycoprotein interactions essential for viral fusion and entry into host cells.

Antiproliferative Activity

Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : Certain methoxy-substituted benzamides have shown IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most potent derivatives had IC50 values as low as 1.2 µM .
CompoundCell LineIC50 (µM)
10MCF-71.2
11HCT1163.7
32Various<1

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : It may inhibit enzymes involved in cell proliferation or viral replication.
  • Induction of Apoptosis : Some studies suggest that related compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant effects, reducing oxidative stress in cells.

Case Study 1: Antiviral Efficacy

A study focused on the synthesis and evaluation of thiazole-based benzamides found that certain derivatives exhibited strong antiviral activity against Ebola virus. The most effective compound had an EC50 value of 0.11 µM, showcasing its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

In another investigation, a series of methoxy-substituted benzamides were tested against various cancer cell lines. The results indicated that compounds with multiple methoxy groups showed enhanced antiproliferative activity, particularly against breast and colon cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

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